REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1>N1C=CC=CC=1>[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([NH:5][S:16]([C:13]2[CH:14]=[CH:15][C:10]([CH3:20])=[CH:11][CH:12]=2)(=[O:18])=[O:17])[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
18.7 g
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Type
|
reactant
|
Smiles
|
ClC=1C(=C(N)C=CC1)C
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
by stirring at room temperature overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction liquid
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Type
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CONCENTRATION
|
Details
|
was concentrated under reduced pressure
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Type
|
ADDITION
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Details
|
to the obtained residue was added water
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Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
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Details
|
The organic layer was washed with 1 M hydrochloric acid, saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
an aqueous saturated sodium hydrogen carbonate solution, and saturated brine, and then dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)NS(=O)(=O)C1=CC=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |